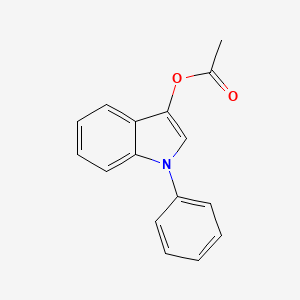
tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
描述
tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methanol functional group. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the protection of the amine group in tetrahydropyridine with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes protection, reduction, and purification steps to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings to achieve consistent product quality.
化学反应分析
Types of Reactions: tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed:
- Oxidation of the methanol group forms aldehydes or carboxylic acids.
- Reduction yields the corresponding amine.
- Substitution reactions result in the free amine.
科学研究应用
tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceutical compounds and drug discovery.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further chemical transformations.
相似化合物的比较
1-Tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine: Similar structure but differs in the position of the functional groups.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in cross-coupling reactions.
1-Tert-butoxycarbonyl-2-pyrrolidinone: Another Boc-protected compound with different applications.
Uniqueness: tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups and their positions, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its role as a protecting group for amines highlight its versatility and importance in research and industrial applications.
属性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
tert-butyl 5-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h5,13H,4,6-8H2,1-3H3 |
InChI 键 |
NIJZAVKLZUKHFO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
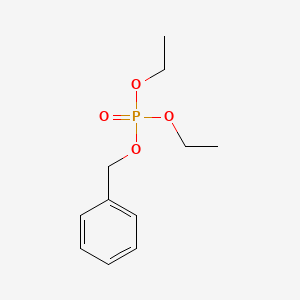

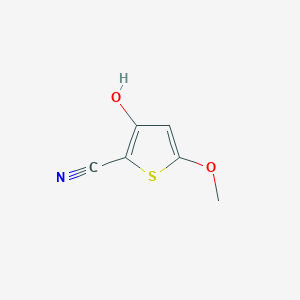
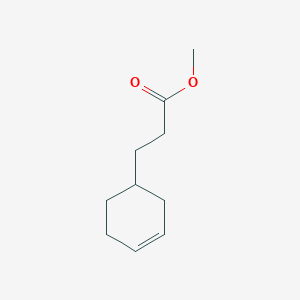


![3-[Butyl(dimethyl)silyl]propan-1-ol](/img/structure/B8619019.png)

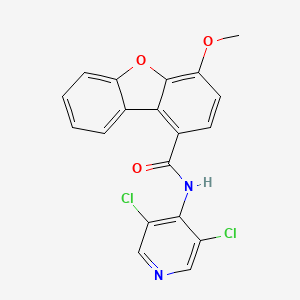
![2-[(4-Nitrophenoxy)methyl]quinoline](/img/structure/B8619048.png)
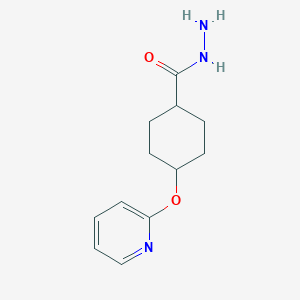
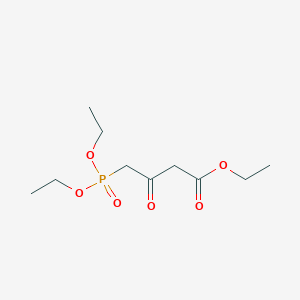
![2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B8619068.png)
